(2-isopropylpyridin-3-yl)boronic acid
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Overview
Description
(2-Isopropylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropyl group at the second position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling.
Mechanism of Action
Target of Action
2-Isopropylpyridin-3-ylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the transition metals used in these reactions, such as palladium .
Mode of Action
In SM cross-coupling reactions, the organoboron compound acts as a nucleophile . The boronic acid moiety of the compound interacts with the transition metal catalyst, undergoing transmetalation . This process involves the transfer of the organoboron compound from boron to the transition metal .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway involving 2-Isopropylpyridin-3-ylboronic acid . This reaction is a carbon-carbon bond-forming reaction, which is crucial in the synthesis of various organic compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
Organoboron compounds are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The result of the action of 2-Isopropylpyridin-3-ylboronic acid is the formation of new carbon-carbon bonds via SM cross-coupling reactions . This enables the synthesis of complex organic molecules, contributing to various areas of organic chemistry and pharmaceutical research .
Action Environment
The action of 2-Isopropylpyridin-3-ylboronic acid can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the presence of other functional groups, the choice of solvent, and the reaction temperature . These factors can influence the stability of the organoboron compound and its efficacy in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-isopropylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The boronic acid can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Alcohols and Phenols: Formed from oxidation reactions.
Scientific Research Applications
(2-Isopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling, but with a phenyl group instead of a pyridine ring.
(2-Methylpyridin-3-yl)boronic Acid: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
(2-Isopropylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl group can also affect the compound’s steric and electronic properties, making it suitable for specific applications in organic synthesis.
Properties
IUPAC Name |
(2-propan-2-ylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-6(2)8-7(9(11)12)4-3-5-10-8/h3-6,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQWZOAJQCVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2080377-86-0 |
Source
|
Record name | [2-(propan-2-yl)pyridin-3-yl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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